molecular formula C26H17ClFN3O4 B2578475 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 887878-44-6

3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide

カタログ番号: B2578475
CAS番号: 887878-44-6
分子量: 489.89
InChIキー: PPZSKUJGQIJXGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide is a structurally complex carboxamide derivative featuring:

  • A 5-methylisoxazole core substituted with a 2-chlorophenyl group at the 3-position.
  • A benzofuran-3-yl moiety linked via a carbamoyl group to the isoxazole’s 4-carboxamide nitrogen.
  • A 2-fluorophenyl group attached to the benzofuran’s carbamoyl unit.

The presence of electron-withdrawing substituents (Cl, F) may influence electronic properties, solubility, and target binding .

特性

IUPAC Name

3-(2-chlorophenyl)-N-[2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClFN3O4/c1-14-21(22(31-35-14)15-8-2-4-10-17(15)27)25(32)30-23-16-9-3-7-13-20(16)34-24(23)26(33)29-19-12-6-5-11-18(19)28/h2-13H,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZSKUJGQIJXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide (CAS Number: 887878-44-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C26H17ClFN3O4C_{26}H_{17}ClFN_3O_4, with a molecular weight of 489.9 g/mol. The structure features multiple pharmacophores, including chlorophenyl, fluorophenyl, and isoxazole moieties, which contribute to its biological profile.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

  • Mechanism of Action : Compounds similar to benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:
    • Induction of apoptosis through mitochondrial pathways.
    • Generation of reactive oxygen species (ROS), leading to cellular stress and death .
    • Inhibition of DNA synthesis and induction of DNA damage through single- and double-strand breaks .
  • Case Studies :
    • A study on benzofuroxan derivatives demonstrated high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines. The most potent derivatives induced apoptosis effectively within 48 hours of treatment .
    • Another investigation highlighted the selectivity index of these compounds relative to healthy tissues, suggesting a favorable therapeutic window compared to traditional chemotherapeutics like Doxorubicin .

Antimicrobial Activity

Compounds featuring benzofuran and isoxazole rings have been reported to possess antimicrobial properties:

  • Mechanism : The presence of electron-withdrawing groups enhances the antimicrobial activity by stabilizing the interaction with microbial targets.
  • Activity Spectrum : These compounds have shown efficacy against various bacterial strains and fungi, although specific data on this compound's antimicrobial activity remains limited .

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can exhibit anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, which could translate into therapeutic benefits for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismRelevant Studies
AnticancerApoptosis induction, DNA damage High cytotoxicity against MCF-7 and HeLa cells
AntimicrobialInteraction with microbial targets General antimicrobial properties noted
Anti-inflammatoryCytokine inhibition In vitro reduction in pro-inflammatory markers

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID Substituents on Carboxamide Nitrogen Key Structural Differences vs. Target Compound Melting Point (°C) Yield (%) Biological Activity (if reported) Evidence ID
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2b) 4-Chloro-2,5-dimethoxyphenyl Dimethoxy and chloro substituents instead of benzofuran-fluorophenyl 115–117 67 Not reported
3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39k) 4-(Diethylamino)phenyl Diethylamino group instead of benzofuran-fluorophenyl Not reported Not reported Antiviral (general class)
N-Benzyhdryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Benzhydryl (diphenylmethyl) Bulky benzhydryl group replacing benzofuran-fluorophenyl Not reported Not reported Not reported
N-[3-Carbamoyl-tetrahydrobenzothiophen-2-yl]-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Tetrahydrobenzothiophene-carbamoyl Sulfur-containing heterocycle vs. benzofuran Not reported Not reported Not reported

Physicochemical Properties

  • Melting Points : Compound 2b (115–117°C) and 2c (similar dimethoxyphenyl analogue) exhibit moderate melting points, likely due to crystalline packing influenced by methoxy groups .

Functional Group Impact on Bioactivity

  • Antiviral Activity : Pyrazole-hydrazone derivatives (e.g., 6j in ) with isoxazole moieties show antiviral activity, suggesting that the isoxazole-carboxamide scaffold may be a pharmacophore .
  • Fluorophenyl vs. Chlorophenyl : The combination of 2-fluorophenyl (target) and 2-chlorophenyl (common in analogues) may optimize halogen bonding and lipophilicity for target engagement .

Key Findings and Implications

  • Substituent Flexibility: The carboxamide nitrogen’s substituent (e.g., benzofuran-fluorophenyl vs.
  • Synthetic Robustness : HBTU/DIPEA-mediated coupling is a reliable method for synthesizing such carboxamides, though purification methods vary (e.g., chromatography vs. recrystallization) .
  • Unresolved Questions : Biological data for the target compound are absent in the evidence; comparative studies with analogues (e.g., 2b , 39k ) could clarify structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl bromide under acidic conditions to form the benzofuran moiety .

Isoxazole Ring Construction : Reaction of chlorophenyl-substituted β-ketoester with hydroxylamine hydrochloride, followed by methylation .

Carbamoyl Coupling : Activation of the benzofuran carboxylic acid using carbodiimides (e.g., EDC/HOBt) and coupling with 2-fluoroaniline .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic techniques are used to confirm the compound’s structural identity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and connectivity (e.g., benzofuran protons at δ 6.8–7.5 ppm, isoxazole methyl at δ 2.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 506.0921) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm1^{-1}) and carbamoyl N-H bonds (~3300 cm1^{-1}) .

Q. How is the crystal structure determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is performed using a diffractometer (e.g., Bruker D8 Venture). Data refinement uses SHELXL (via the SHELX suite) for solving phase problems and optimizing atomic coordinates . Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or OLEX2 .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the carboxamide intermediate?

  • Methodological Answer :

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of activated carboxylic acid to 2-fluoroaniline to minimize unreacted starting material .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling efficiency .
  • Solvent Optimization : Replace DMF with THF to reduce side reactions; monitor via TLC .
  • Temperature Control : Maintain reactions at 0–5°C during carbamoyl coupling to prevent racemization .

Q. How to address contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Buffer Conditions : Compare activity in pH 7.4 PBS vs. Tris-HCl, as protonation states affect binding .
  • Statistical Validation : Apply ANOVA to assess inter-lab variability; report p-values and confidence intervals .

Q. What computational strategies predict the compound’s molecular targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB), prioritizing ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., via MOE) to identify critical hydrogen-bond acceptors and aromatic features .

Q. How to analyze the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Oxidative Stress : Treat with H2_2O2_2 (3% v/v) and monitor oxidation of the benzofuran ring by UV-Vis .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures and excipient compatibility .

Data Contradiction Analysis

Q. How to resolve discrepancies in purity assessments (e.g., HPLC vs. 1^1H NMR)?

  • Methodological Answer :

  • HPLC-DAD/MS : Detect UV-absorbing impurities (e.g., byproducts from incomplete coupling) .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify residual solvents undetected by HPLC .
  • Cross-Validation : Combine both methods; report purity as ≥95% by dual criteria .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。